molecular formula C18H23N3O5 B2742481 N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 899747-20-7

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2742481
CAS No.: 899747-20-7
M. Wt: 361.398
InChI Key: DPHSFYALXZCGAF-UHFFFAOYSA-N
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Description

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy, dimethylamino, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the 2,4-dimethoxyphenyl group: This step involves the reaction of the oxalamide intermediate with 2,4-dimethoxyaniline under controlled conditions.

    Attachment of the dimethylamino and furan groups: The final step involves the reaction of the intermediate with 2-(dimethylamino)-2-(furan-2-yl)ethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the furan ring, which may affect its chemical properties and applications.

    N1-(2,4-dimethoxyphenyl)-N2-(2-(methylamino)-2-(furan-2-yl)ethyl)oxalamide: Has a methylamino group instead of a dimethylamino group, potentially altering its reactivity and biological activity.

Uniqueness

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both the dimethylamino and furan groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-21(2)14(15-6-5-9-26-15)11-19-17(22)18(23)20-13-8-7-12(24-3)10-16(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHSFYALXZCGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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